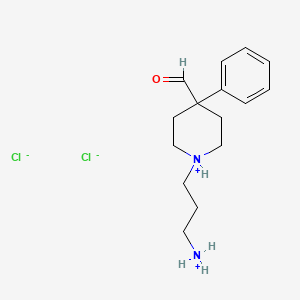
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a phenyl group, and an isonipecotaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride typically involves multiple steps, starting with the preparation of the isonipecotaldehyde core. This can be achieved through the reaction of 4-phenylisonipecotic acid with appropriate reagents to form the aldehyde group. The aminopropyl group is then introduced through a nucleophilic substitution reaction, using 3-aminopropylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminopropyl group under basic conditions.
Major Products
Oxidation: 1-(3-Carboxypropyl)-4-phenylisonipecotaldehyde.
Reduction: 1-(3-Hydroxypropyl)-4-phenylisonipecotaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
相似化合物的比较
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
1-(3-Aminopropyl)imidazole: Contains an aminopropyl group but with an imidazole ring instead of an isonipecotaldehyde moiety.
Uniqueness
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is unique due to its combination of an aminopropyl group, a phenyl group, and an isonipecotaldehyde core. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it valuable for diverse scientific applications.
属性
CAS 编号 |
13073-15-9 |
|---|---|
分子式 |
C15H24Cl2N2O |
分子量 |
319.3 g/mol |
IUPAC 名称 |
3-(4-formyl-4-phenylpiperidin-1-ium-1-yl)propylazanium;dichloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;;/h1-3,5-6,13H,4,7-12,16H2;2*1H |
InChI 键 |
QDHUQMPIRLHXNS-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC1(C=O)C2=CC=CC=C2)CCC[NH3+].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


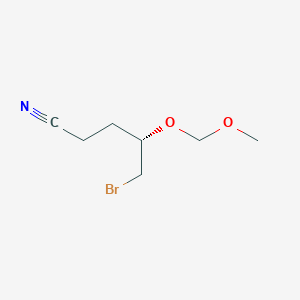


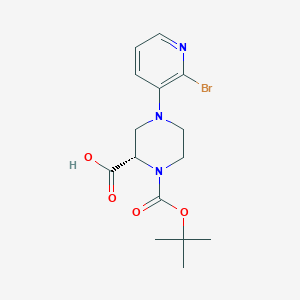
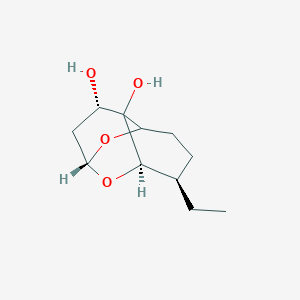
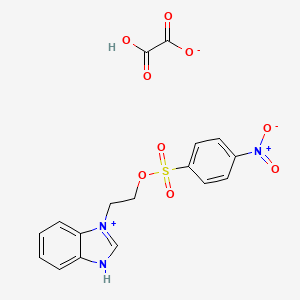


![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)
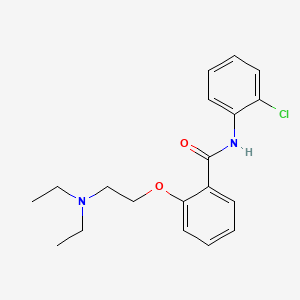



![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
